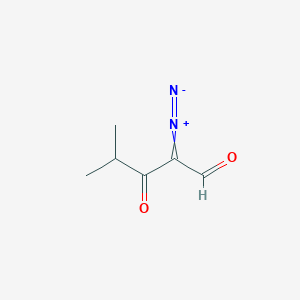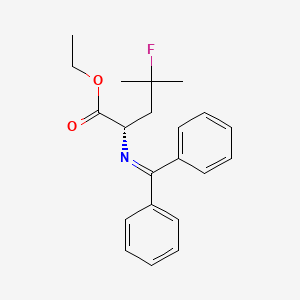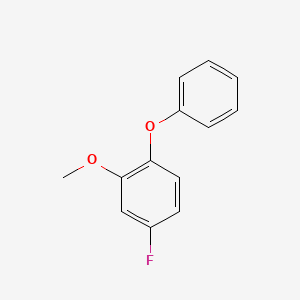![molecular formula C24H21N3Te3 B12549719 2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine CAS No. 142312-18-3](/img/structure/B12549719.png)
2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine is a complex organotellurium compound characterized by the presence of three tellanyl groups attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine typically involves the reaction of 1,3,5-triazine with 4-methylphenyltellurium reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compounds. Common solvents used include dichloromethane and toluene, and the reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine can undergo various types of chemical reactions, including:
Oxidation: The tellanyl groups can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.
Substitution: The tellanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Tellurium oxides and triazine derivatives.
Reduction: Lower oxidation state tellurium compounds and modified triazine rings.
Substitution: Various substituted triazine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for other organotellurium compounds.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine involves its interaction with molecular targets such as enzymes and cellular receptors. The tellanyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: A compound with similar structural features but different functional groups.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine derivative with amino groups instead of tellanyl groups.
Uniqueness
2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine is unique due to the presence of tellanyl groups, which impart distinct chemical reactivity and potential biological activity. The tellurium atoms in the compound can engage in unique redox chemistry and interactions with biomolecules, setting it apart from other triazine derivatives.
Properties
CAS No. |
142312-18-3 |
|---|---|
Molecular Formula |
C24H21N3Te3 |
Molecular Weight |
734.2 g/mol |
IUPAC Name |
2,4,6-tris[(4-methylphenyl)tellanyl]-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3Te3/c1-16-4-10-19(11-5-16)28-22-25-23(29-20-12-6-17(2)7-13-20)27-24(26-22)30-21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
InChI Key |
ZBSXVDRDMVWJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Te]C2=NC(=NC(=N2)[Te]C3=CC=C(C=C3)C)[Te]C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
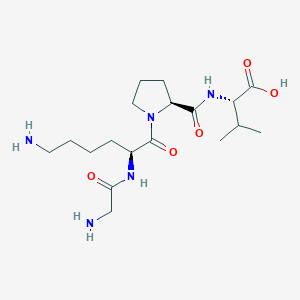
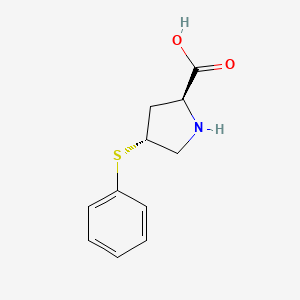
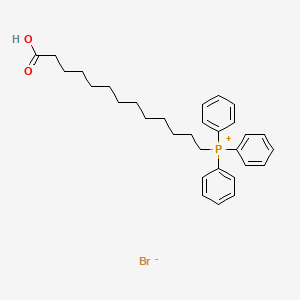
![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)



![1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12549701.png)
